molecular formula C11H11NO3 B13674173 Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate CAS No. 1623005-37-7

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate

Cat. No.: B13674173
CAS No.: 1623005-37-7
M. Wt: 205.21 g/mol
InChI Key: DNEHVCIDLLCZIW-UHFFFAOYSA-N
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Description

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition-condensation reaction of ethyl nitroacetate and propargyl benzoate in the presence of a catalyst such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) in water . This reaction results in the formation of the isoxazole ring, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition-condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis

Properties

CAS No.

1623005-37-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-methyl-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-7(2)4-5-9(8)12-15-10/h4-6H,3H2,1-2H3

InChI Key

DNEHVCIDLLCZIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NO1)C

Origin of Product

United States

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